molecular formula C10H12Cl2N2O3 B6604677 tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate CAS No. 2830580-29-3

tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Cat. No.: B6604677
CAS No.: 2830580-29-3
M. Wt: 279.12 g/mol
InChI Key: OWZPPZAHUWHXSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: is a chemical compound with the molecular formula C10H12Cl2N2O3 and a molecular weight of 279.12 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine ring is usually formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.

  • Chlorination: The pyridazine core is then chlorinated at the 3 and 4 positions to introduce chlorine atoms.

  • Esterification: The resulting compound is esterified with tert-butyl alcohol to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or oxygen atoms can produce a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: A variety of substituted pyridazines.

Scientific Research Applications

Chemistry: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Tert-butyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: This compound is structurally similar but differs in the position of the chlorine atoms.

  • Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: This compound is structurally similar but differs in the position of the chlorine atoms.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 2-(3,4-dichloro-6-oxopyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-8(16)5-14-7(15)4-6(11)9(12)13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPPZAHUWHXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C=C(C(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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